molecular formula C45H64N8O14 B11928229 Psma-bch

Psma-bch

Cat. No.: B11928229
M. Wt: 941.0 g/mol
InChI Key: RNAPMUOYIJWPGN-WLZYSWRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA-BCH is a compound that targets PSMA and is used in positron emission tomography (PET) imaging for the detection and monitoring of prostate cancer. This compound has shown high specificity and stability, making it a valuable tool in the diagnosis and treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: PSMA-BCH can be synthesized by reacting this compound precursor with aluminum chloride and potassium biphthalate in the presence of no-carrier-added fluorine-18. The reaction is carried out at 110°C for 15 minutes. The product is then purified using a Sep-Pak Light C18 column and filtered through a 0.22 μm sterile filter to obtain Al-18F-PSMA-BCH .

Industrial Production Methods: The industrial production of this compound involves the same synthetic route as described above but on a larger scale. The process is optimized to ensure high radiochemical yield and purity. Automated synthesis methods are being developed to streamline the production process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: PSMA-BCH primarily undergoes binding reactions with PSMA-expressing cells. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include this compound precursor, aluminum chloride, potassium biphthalate, and no-carrier-added fluorine-18. The reaction conditions involve heating the mixture at 110°C for 15 minutes .

Major Products Formed: The major product formed from the synthesis of this compound is Al-18F-PSMA-BCH, which is used for PET imaging of prostate cancer .

Mechanism of Action

PSMA-BCH exerts its effects by binding to PSMA, which is overexpressed in prostate cancer cells. The binding affinity of this compound to PSMA is high, with a dissociation constant (Kd) of 2.90 ± 0.83 nM . Once bound, this compound is internalized by the cancer cells, allowing for the accumulation of radioactivity within the tumor. This accumulation can be detected using PET imaging, providing a clear visualization of the tumor .

Comparison with Similar Compounds

PSMA-BCH is similar to other PSMA-targeted radiopharmaceuticals, such as PSMA-617 and PSMA-11. this compound has shown lower uptake in the liver compared to PSMA-617, which may result in better imaging quality and reduced background noise . Additionally, this compound has demonstrated high stability and specificity, making it a promising candidate for further development and clinical use .

List of Similar Compounds:

This compound stands out due to its high specificity, stability, and lower liver uptake, making it a valuable tool in the diagnosis and treatment of prostate cancer.

Properties

Molecular Formula

C45H64N8O14

Molecular Weight

941.0 g/mol

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1

InChI Key

RNAPMUOYIJWPGN-WLZYSWRGSA-N

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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